(R)-(3-bromophenyl)-beta-alaninol hydrochloride
CAS No.:
Cat. No.: VC15921367
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BrClNO |
|---|---|
| Molecular Weight | 266.56 g/mol |
| IUPAC Name | (1R)-3-amino-1-(3-bromophenyl)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 |
| Standard InChI Key | RPBBQJNDAZOXBH-SBSPUUFOSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Br)[C@@H](CCN)O.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(CCN)O.Cl |
Introduction
Chemical Structure and Properties
Molecular Configuration
(R)-(3-Bromophenyl)-beta-alaninol hydrochloride (C₉H₁₃BrClNO) features a chiral carbon center at the beta position of the alaninol backbone, conferring stereochemical specificity to its interactions. The (R)-enantiomer configuration ensures distinct binding affinities compared to its (S)-counterpart, a critical factor in its pharmacological selectivity. The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing both chemical reactivity and molecular stability.
The hydrochloride salt form improves aqueous solubility, facilitating its use in biological assays and formulation development. Hydrogen bonding capabilities arise from the hydroxyl and amine groups, while the aromatic bromophenyl moiety contributes to hydrophobic interactions.
Synthesis and Production Methods
Industrial Synthesis
While detailed synthetic pathways remain proprietary, the production of (R)-(3-bromophenyl)-beta-alaninol hydrochloride likely involves multi-step reactions starting from beta-alaninol precursors. Continuous flow reactors are employed to optimize reaction kinetics and minimize byproduct formation, aligning with green chemistry principles. Key steps may include:
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Bromophenyl Introduction: Electrophilic aromatic substitution or coupling reactions to attach the bromophenyl group.
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Chiral Resolution: Enzymatic or chromatographic separation to isolate the (R)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Yield optimization focuses on reducing racemization and ensuring stereochemical purity, critical for maintaining biological activity.
Analytical Characterization
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to verify structural integrity and enantiomeric excess. Mass spectrometry confirms the molecular ion peak at m/z 266.56, consistent with the proposed formula.
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary studies indicate that (R)-(3-bromophenyl)-beta-alaninol hydrochloride interacts with enzymes involved in neurotransmitter synthesis, particularly those regulating gamma-aminobutyric acid (GABA) pathways. The bromophenyl group may occupy hydrophobic binding pockets, while the hydroxyl and amine groups form hydrogen bonds with catalytic residues.
Receptor Binding
The compound’s structural analogy to endogenous amino alcohols enables interactions with G-protein-coupled receptors (GPCRs). In silico docking simulations suggest affinity for adrenergic and dopaminergic receptors, though in vitro validation is pending.
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